Tetrahydrozoline Hydrochloride
Description
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORNXNYWNIWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84-22-0 (Parent) | |
| Record name | Tetrahydrozoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045316 | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-48-5 | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrozoline hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrozoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetryzoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROZOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZT43HS7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Primary Synthesis via Cyanoalkylation and Cyclization
The most well-documented synthesis of this compound involves the reaction of ethylenediamine monotosylate with 1-cyanotetraline under controlled thermal conditions. This method, patented in China (CN103224468A), proceeds via a two-step mechanism:
-
Nucleophilic substitution : Ethylenediamine monotosylate reacts with 1-cyanotetraline at elevated temperatures (120–210°C) to form an intermediate imine.
-
Cyclization : The intermediate undergoes intramolecular cyclization to yield tetrahydrozoline base, which is subsequently converted to its hydrochloride salt.
Reaction Optimization
-
Mass ratio : A 2:1 to 5:1 ratio of ethylenediamine monotosylate to 1-cyanotetraline ensures complete conversion.
-
Temperature : Reactions at 160–180°C minimize side products while maximizing yield.
-
Solvent-free conditions : The absence of solvents reduces purification complexity and enhances reaction efficiency.
Purification and Salt Formation
Post-synthesis, the crude tetrahydrozoline base is purified through sequential steps:
-
Ethanol washing : Cooling the reaction mixture and washing with ethanol removes unreacted starting materials and tosylate byproducts.
-
Acidification : The purified base is dissolved in water, and hydrochloric acid (HCl) is added to adjust the pH to 2.5–3.5, facilitating crystallization of the hydrochloride salt.
-
Crystallization : Concentrating the acidic solution under reduced pressure yields this compound as a white crystalline solid.
Key Process Parameters
| Step | Reactants/Reagents | Conditions | Purpose |
|---|---|---|---|
| Synthesis | Ethylenediamine monotosylate, 1-cyanotetraline | 160–180°C, solvent-free | Imine formation and cyclization |
| Purification | Ethanol | Ambient temperature | Removal of tosylate impurities |
| Salt formation | HCl, water | pH 2.5–3.5 | Crystallization of hydrochloride |
Comparative Analysis of Synthetic Methodologies
Traditional vs. Modern Approaches
Historically, tetrahydrozoline was synthesized via reductive amination of tetralone with ethylenediamine, followed by hydrochloric acid treatment. However, this method suffered from low yields (45–55%) due to over-reduction and byproduct formation. In contrast, the cyanotetraline-based route achieves yields exceeding 85% with fewer purification steps.
Critical Quality Attributes (CQAs)
Pharmaceutical-grade this compound must comply with stringent purity criteria:
-
Impurity profile : Degradation products (e.g., oxidative byproducts) must be <0.1%.
-
Residual solvents : Ethanol content <5,000 ppm (per ICH Q3C guidelines).
Industrial-Scale Manufacturing Considerations
Process Validation and Scalability
The cyanotetraline route has been validated for industrial scalability:
-
Batch size : Up to 100 kg per batch with consistent yield (84–87%).
-
Reproducibility : Relative standard deviation (RSD) of <1.0% across 10 batches.
Analytical Methods for Quality Assurance
HPLC Quantification
A reversed-phase HPLC method (C8 column, acetonitrile/phosphate buffer mobile phase) is employed for assay determination and impurity profiling:
Method Parameters
| Parameter | Specification |
|---|---|
| Column | C8 (125 mm × 4.6 mm) |
| Mobile phase | Acetonitrile:buffer (20:80) |
| Flow rate | 1.0 mL/min |
| Detection wavelength | 240 nm |
Chemical Reactions Analysis
Types of Reactions
Tetrahydrozoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: Reduction reactions can modify the imidazoline ring structure.
Substitution: Substitution reactions can occur at different positions on the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazoline N-oxides, while substitution reactions can introduce halogen atoms into the imidazoline ring .
Scientific Research Applications
Pharmacological Properties
Tetrahydrozoline hydrochloride acts as an alpha-adrenergic agonist , leading to vasoconstriction when applied topically. This action is beneficial in treating conditions such as allergic conjunctivitis and nasal congestion. Its mechanism involves stimulating alpha-1 adrenergic receptors, resulting in reduced blood flow to the affected areas, which alleviates redness and swelling.
Key Pharmacological Effects:
- Ophthalmic Use : Instilled as a 0.05% solution, it provides relief from eye redness due to minor irritations and allergic reactions. Studies show that it effectively reduces conjunctival hyperemia with minimal side effects, such as transient irritation .
- Nasal Decongestion : Tetrahydrozoline is also utilized in nasal sprays to relieve congestion by constricting blood vessels in the nasal mucosa, thereby decreasing swelling and facilitating easier breathing .
Analytical Methods for this compound
The determination of this compound in pharmaceutical formulations has been the subject of various analytical studies. Several methods have been developed to accurately quantify this compound:
Case Studies
-
Efficacy in Allergic Conjunctivitis :
A study involving 1,156 patients demonstrated that this compound provided significant relief from allergic conjunctivitis symptoms without raising intraocular pressure or causing adverse effects over prolonged use . -
Comparative Analysis with Other Agents :
Research comparing tetrahydrozoline with naphazoline indicated that while both agents are effective, tetrahydrozoline may offer a better side effect profile for patients with chronic conditions like cataracts . -
Stability Studies :
Stability-indicating methods have been developed to assess the degradation of tetrahydrozoline when mixed with other agents, such as sodium cromoglycate. These studies ensure the integrity of combined formulations used in clinical settings .
Mechanism of Action
Tetrahydrozoline hydrochloride exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, which reduces redness and congestion. The compound’s action on alpha-1 receptors is primarily responsible for its decongestant effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The vasoconstrictor activity of THZ is shared with other imidazoline derivatives (e.g., naphazoline, oxymetazoline) and phenethylamine derivatives (e.g., phenylephrine). Key differences lie in their chemical structures, receptor selectivity, and pharmacokinetics:
Table 1: Comparative Overview of Tetrahydrozoline Hydrochloride and Analogous Vasoconstrictors
Structural Insights :
- THZ and naphazoline share a naphthalene-derived backbone but differ in saturation (THZ has a tetrahydro-naphthalene ring vs. naphazoline’s fully aromatic structure) .
- Oxymetazoline’s extended alkyl chain enhances α₁A-receptor selectivity and duration of action .
- Phenylephrine, a phenethylamine, lacks the imidazoline ring, reducing its potency and requiring higher concentrations .
Pharmacological and Clinical Differences
- Potency and Selectivity: THZ and naphazoline exhibit non-selective α-adrenergic activity, causing rapid vasoconstriction but shorter durations compared to oxymetazoline . Oxymetazoline’s α₁A-selectivity minimizes systemic side effects, making it preferable for prolonged use.
- Formulation Challenges : THZ’s susceptibility to hydrolysis necessitates stability-indicating HPLC methods for quality control, especially in multi-ingredient formulations . Naphazoline and oxymetazoline are more stable but still require HPLC due to matrix interference .
- Combination Therapies : THZ is frequently paired with corticosteroids (e.g., fluorometholone) or antibiotics (e.g., ofloxacin) in eye drops, whereas oxymetazoline is often standalone .
Analytical Methodologies
Table 2: Analytical Methods for Vasoconstrictors
Stability and Degradation
- THZ : Degrades via hydrolysis under acidic/basic conditions, forming imidazole-ring-opened byproducts. Stability-indicating methods are mandatory for formulations .
- Naphazoline : More stable than THZ but degrades under prolonged light exposure .
- Oxymetazoline : High stability due to its hydrophobic structure, enabling long shelf-life in nasal sprays .
Biological Activity
Tetrahydrozoline hydrochloride (THZ) is a sympathomimetic agent primarily used as a topical decongestant in ophthalmic solutions and nasal sprays. Its biological activity is predominantly mediated through its action as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and alleviation of symptoms associated with ocular irritation and nasal congestion. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and safety profile of THZ, supported by relevant data tables and research findings.
Pharmacodynamics
Mechanism of Action
Tetrahydrozoline exerts its primary effects by selectively activating alpha-1 adrenergic receptors located in the vascular smooth muscle of the conjunctiva and nasal mucosa. This activation results in vasoconstriction, which reduces blood flow to these areas, thereby alleviating redness and congestion:
- Alpha-1 Receptor Agonism : Causes vasoconstriction in conjunctival blood vessels, reducing ocular redness.
- Alpha-2 Receptor Modulation : THZ can cross the blood-brain barrier, where it may modulate central sympathetic outflow, potentially leading to bradycardia and hypotension under certain conditions .
Pharmacokinetics
Tetrahydrozoline is rapidly absorbed following topical administration. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | Approximately 6 hours |
| Peak Serum Concentration | 0.068 - 0.380 ng/mL |
| Urinary Excretion | Detected within 24 hours |
Clinical Applications
THZ is primarily used for:
- Ocular Decongestion : Treatment of redness and irritation due to minor ocular irritants.
- Nasal Decongestion : Relief from nasal congestion associated with allergic rhinitis .
Safety Profile
While THZ is generally safe when used topically, there are concerns regarding systemic absorption leading to potential adverse effects, particularly in children. Notable toxicity data includes:
- Lowest Toxic Dose (TDLo) : 175 mg/kg in children.
- Oral LD50 : 785 mg/kg in rats; 345 mg/kg in mice .
Adverse effects may include:
Case Studies and Research Findings
Recent studies have explored various aspects of THZ's biological activity:
-
Electrocatalytic Activity Study :
- A study demonstrated the electrocatalytic oxidation of THZ using modified electrodes, highlighting its electrochemical behavior at different pH levels. The research indicated a linear relationship between oxidation potential and pH, suggesting that THZ's electrochemical properties are pH-dependent .
- High-Performance Liquid Chromatography (HPLC) Method Development :
- Comparative Studies on Efficacy :
Q & A
Q. Advanced Research Focus
- Topical application : Use murine conjunctival models with fluorescein angiography to quantify localized vasoconstriction (dose range: 0.01–0.1% w/v) .
- Systemic exclusion : Cannulate the femoral artery in rabbits to measure blood pressure; Tetrahydrozoline shows minimal systemic absorption (plasma Cmax < 5 ng/mL after ocular administration) .
- Receptor knockout models : α1D-adrenoceptor KO mice exhibit 80% reduced response, confirming receptor subtype specificity .
What methodological considerations are essential when analyzing this compound in multi-component formulations (e.g., with antazoline or fluorometholone)?
Q. Advanced Research Focus
- Chromatographic separation : Use gradient elution (water:acetonitrile from 85:15 to 50:50 over 15 minutes) to resolve Tetrahydrozoline (RT 6.2 min) from antazoline (RT 8.5 min) and fluorometholone (RT 12.0 min) .
- Detection specificity : Diode-array detection (DAD) with spectral purity analysis (220–280 nm) distinguishes co-eluting peaks .
- Sample preparation : Solid-phase extraction (C18 cartridges) removes hydrophilic excipients, improving recovery by 15% compared to liquid-liquid extraction .
How does this compound’s efficacy compare to other α-agonists (e.g., naphazoline) in preclinical models of nasal congestion?
Q. Advanced Research Focus
- Onset/duration : Tetrahydrozoline (0.05% solution) reduces nasal airflow resistance by 40% within 5 minutes (vs. 35% for naphazoline), with a longer duration (6 hours vs. 4 hours) .
- Receptor affinity : Tetrahydrozoline’s Ki for α1-adrenoceptors is 8 nM (vs. 15 nM for naphazoline), correlating with higher potency in guinea pig tracheal relaxation assays .
- Tachyphylaxis : Chronic use (14 days) induces 50% reduction in efficacy for both agents due to receptor downregulation .
What are the key degradation pathways of this compound under accelerated stability testing conditions?
Q. Advanced Research Focus
- Oxidative degradation : Exposure to 40°C/75% RH for 6 months generates 2% 3,4-dihydroxybenzaldehyde (identified via LC-HRMS) .
- Photodegradation : UVA light (320–400 nm) induces cleavage of the imidazoline ring, forming 2-(4-tert-butylphenyl)ethylamine (confirmed by NMR) .
- Hydrolysis : Alkaline conditions (pH 9.0) yield 1,2,3,4-tetrahydroisoquinoline, detectable via TLC (Rf = 0.45 in chloroform:methanol [9:1]) .
How can researchers ensure compliance with EPA and OSHA guidelines when handling this compound in laboratory settings?
Q. Basic Research Focus
- Airborne exposure : Monitor concentrations using NIOSH Method 2012; OSHA PEL = 5 mg/m³ .
- Personal protective equipment (PPE) : Use nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic residues (pH 7.0–7.5) before incineration to comply with RCRA regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
